
3-Pentafluoroethyloxy-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Pentafluoroéthoxypropan-1-ol est un composé organique fluoré de formule moléculaire C5H9F5O2. Ce composé est caractérisé par la présence d'un groupe pentafluoroéthoxy lié à une chaîne propan-1-ol. Les composés fluorés comme celui-ci présentent un intérêt significatif en raison de leurs propriétés chimiques uniques, qui comprennent une grande stabilité thermique, une résistance à la dégradation et des schémas de réactivité uniques.
Méthodes De Préparation
La synthèse du 3-Pentafluoroéthoxypropan-1-ol peut être réalisée par différentes voies synthétiques. Une méthode courante implique la réaction du 3-chloropropan-1-ol avec le pentafluoroéthanol en présence d'une base telle que le carbonate de potassium. La réaction se déroule généralement sous reflux, et le produit est purifié par distillation ou recristallisation.
Les méthodes de production industrielle peuvent impliquer des procédés plus évolutifs, tels que les réacteurs à écoulement continu, pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et des conditions de réaction optimisées peut encore améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Le 3-Pentafluoroéthoxypropan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants. Les oxydants courants comprennent le dichromate de potassium (K2Cr2O7) et le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou alcanes correspondants. Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Le groupe hydroxyle du 3-Pentafluoroéthoxypropan-1-ol peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le dichromate de potassium donne l'acide carboxylique correspondant, tandis que la réduction avec le borohydrure de sodium produit l'alcool primaire.
4. Applications de la recherche scientifique
Le 3-Pentafluoroéthoxypropan-1-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés fluorés plus complexes. Sa réactivité unique le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Les composés fluorés sont souvent utilisés dans les études biologiques en raison de leur capacité à interagir avec les molécules biologiques de manière unique. Le 3-Pentafluoroéthoxypropan-1-ol peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques.
Médecine : La stabilité et la réactivité du composé en font un candidat potentiel pour le développement de médicaments. Il peut être utilisé pour modifier les molécules de médicaments afin d'améliorer leur stabilité et leur biodisponibilité.
Industrie : Dans les applications industrielles, le 3-Pentafluoroéthoxypropan-1-ol est utilisé dans la production de produits chimiques de spécialité, de revêtements et de tensioactifs. Ses propriétés uniques en font un élément précieux dans le développement de matériaux haute performance.
5. Mécanisme d'action
Le mécanisme d'action du 3-Pentafluoroéthoxypropan-1-ol implique son interaction avec diverses cibles moléculaires. La présence du groupe pentafluoroéthoxy améliore sa capacité à interagir avec les régions hydrophobes des protéines et des enzymes. Cette interaction peut entraîner des changements dans la conformation et l'activité de ces molécules, affectant ainsi diverses voies biochimiques.
La nature fluorée du composé contribue également à sa résistance à la dégradation métabolique, ce qui en fait un agent stable et durable dans les systèmes biologiques.
Applications De Recherche Scientifique
3-Pentafluoroethyloxy-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It can be used to modify drug molecules to enhance their stability and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties make it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-Pentafluoroethyloxy-propan-1-ol involves its interaction with various molecular targets. The presence of the pentafluoroethyloxy group enhances its ability to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in the conformation and activity of these molecules, affecting various biochemical pathways.
The compound’s fluorinated nature also contributes to its resistance to metabolic degradation, making it a stable and long-lasting agent in biological systems.
Comparaison Avec Des Composés Similaires
Le 3-Pentafluoroéthoxypropan-1-ol peut être comparé à d'autres alcools fluorés, tels que le 3-fluoropropan-1-ol et le 3-trifluorométhylpropan-1-ol. Bien que ces composés partagent certaines similitudes dans leur structure chimique, le 3-Pentafluoroéthoxypropan-1-ol est unique en raison de la présence du groupe pentafluoroéthoxy, qui lui confère des propriétés chimiques et physiques distinctes.
3-Fluoropropan-1-ol : Ce composé ne possède qu'un seul atome de fluor, ce qui le rend moins hydrophobe et moins stable que le 3-Pentafluoroéthoxypropan-1-ol.
3-Trifluorométhylpropan-1-ol : Le groupe trifluorométhyle apporte une certaine stabilité et réactivité, mais il n'égale pas les propriétés uniques conférées par le groupe pentafluoroéthoxy.
Propriétés
Formule moléculaire |
C5H7F5O2 |
|---|---|
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentafluoroethoxy)propan-1-ol |
InChI |
InChI=1S/C5H7F5O2/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2 |
Clé InChI |
NLIKUABHERDTFU-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


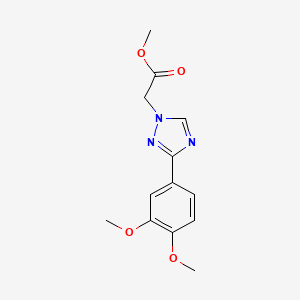
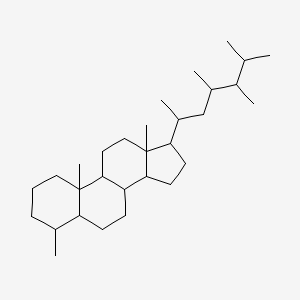


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)

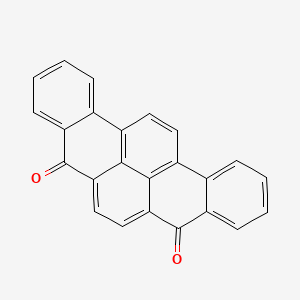
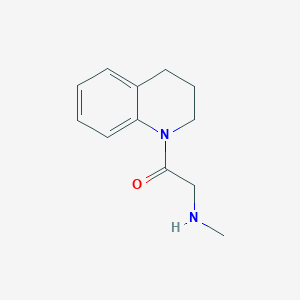
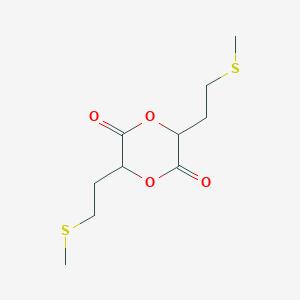
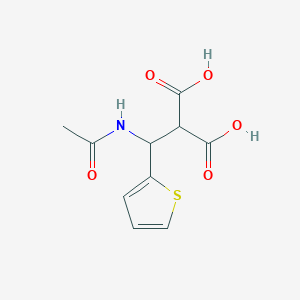
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)
